molecular formula C17H20ClN B2676561 (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride CAS No. 2408937-63-1

(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride

Cat. No.: B2676561
CAS No.: 2408937-63-1
M. Wt: 273.8
InChI Key: RZAMOVDBAKXUEP-OZIFAFRSSA-N
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Description

(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene ring. Key structural features include:

  • Stereochemistry: The (4S,5R) configuration defines spatial arrangement, influencing receptor binding and pharmacological activity.
  • Substituents: A methyl group at position 4 and a phenyl group at position 3.
  • Salt form: The hydrochloride salt enhances solubility and stability.

Benzazepines are notable for their interactions with neurotransmitter systems, particularly dopamine and serotonin receptors.

Properties

IUPAC Name

(4S,5R)-4-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N.ClH/c1-13-17(15-8-3-2-4-9-15)16-10-6-5-7-14(16)11-12-18-13;/h2-10,13,17-18H,11-12H2,1H3;1H/t13-,17+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAMOVDBAKXUEP-OZIFAFRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride typically involves enantioselective reactions to ensure the correct stereochemistry. One common method includes the use of chiral catalysts to achieve high stereoselectivity. The reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

SCH 23390 Hydrochloride

Structure : (5R)-8-Chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol hydrochloride .
Key Differences :

  • Substituents : SCH 23390 has a chlorine atom at position 8 and a hydroxyl group at position 7, absent in the target compound.
  • Pharmacology : SCH 23390 is a well-characterized dopamine D1 receptor antagonist with high selectivity (Ki = 0.2–0.4 nM for D1 receptors) . The hydroxyl and chlorine groups are critical for D1 antagonism, whereas the target compound’s methyl and phenyl groups may alter receptor affinity.
  • Applications : Used in studies of Parkinson’s disease, addiction, and schizophrenia .

SKF83959 and SKF83822

Structures :

  • SKF83959 : 3-Methyl-6-chloro-7,8-dihydroxy-1-[3-methylphenyl]-2,3,4,5-tetrahydro-1H-3-benzazepine.
  • SKF83822 : 6-Chloro-7,8-dihydroxy-3-allyl-1-[3-methylphenyl]-2,3,4,5-tetrahydro-1H-3-benzazepine .
    Key Differences :
  • Functional Groups : Both SKF compounds feature dihydroxy and chloro substituents, enabling dopamine D1-like receptor agonism (EC₅₀ = 10–50 nM). The target compound lacks these groups, suggesting divergent mechanisms.
  • Behavioral Effects : SKF83959 induces locomotor activation in rodents, while the target compound’s effects remain unexplored .

B135 (R(α)-6-Bromo-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine Hydrobromide)

Structure : Bromo and allyl substituents distinguish B135 from the target compound .
Pharmacology : Acts as a dopamine D2 receptor partial agonist (IC₅₀ = 120 nM). The absence of bromo/allyl groups in the target compound may limit D2 affinity .

Structural and Pharmacological Comparison Table

Compound Substituents Receptor Target Key Activity References
(4S,5R)-4-Methyl-5-phenyl-... HCl 4-methyl, 5-phenyl Undetermined Undetermined
SCH 23390 HCl 8-chloro, 7-hydroxy, 3-methyl, 5-phenyl Dopamine D1 Antagonist (Ki = 0.2–0.4 nM)
SKF83959 6-chloro, 7,8-dihydroxy, 3-methyl Dopamine D1-like Agonist (EC₅₀ = 10–50 nM)
B135 6-bromo, 7,8-dihydroxy, 3-allyl Dopamine D2 Partial agonist (IC₅₀ = 120 nM)

Biological Activity

(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine; hydrochloride is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H20N2·HCl
  • Molecular Weight : 284.81 g/mol
  • CAS Number : 17097-67-5

The biological activity of (4S,5R)-4-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit selective dopaminergic activity, which suggests potential applications in treating conditions related to dopamine dysregulation such as Parkinson's disease and schizophrenia.

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological effects:

  • Cardiovascular Effects :
    • The compound has been reported to act as a renal vasodilator. Studies involving anesthetized dogs demonstrated its ability to improve renal blood flow, suggesting a potential role in managing hypertension and other cardiovascular conditions .
  • Dopaminergic Activity :
    • As part of a class of compounds known as benzazepines, it may influence dopaminergic pathways. This is particularly relevant in the context of neurodegenerative diseases where dopamine levels are compromised .
  • Antagonistic Properties :
    • Some derivatives have been characterized as selective antagonists for the arginine vasopressin V2 receptor. This could have implications for treating conditions such as diabetes insipidus and certain types of heart failure .

Case Study 1: Cardiovascular Effects

A study investigated the effects of various benzazepine derivatives on renal blood flow in anesthetized canine models. It was found that (4S,5R)-4-methyl-5-phenyl derivatives significantly increased renal vascular resistance compared to control groups, highlighting their potential use in cardiovascular therapy .

Case Study 2: Dopaminergic Activity

In a series of experiments evaluating the dopaminergic activity of benzazepine derivatives, (4S,5R)-4-methyl-5-phenyl exhibited a notable increase in dopamine receptor binding affinity. This suggests that it could be beneficial in treating disorders characterized by dopaminergic dysfunction .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Renal VasodilationIncreased renal blood flow
Dopamine Receptor BindingEnhanced receptor affinity
Antagonistic ActivitySelective AVP V2 receptor antagonist

Q & A

Q. Advanced Research Focus

  • Rodent behavioral assays : Test locomotor activity (open field test) and cognition (Morris water maze).
  • Dose-response studies : Administer 1–10 mg/kg intravenously; measure plasma half-life and brain penetration (logP ~2.5).
  • Safety profiling : Assess cardiovascular effects (QT interval prolongation) and hepatotoxicity (ALT/AST levels) .

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